molecular formula C14H13N3O5 B1425620 dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 869895-64-7

dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1425620
CAS No.: 869895-64-7
M. Wt: 303.27 g/mol
InChI Key: UXIKHYQVKAZWBQ-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave irradiation and green solvents can enhance the efficiency and sustainability of the process . The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents . The reaction conditions are typically mild, ensuring the stability of the triazole ring while allowing for efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, pyrazoles, and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of the triazole ring and the phenylethyl group, which provides enhanced stability and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

dimethyl 1-phenacyltriazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-13(19)11-12(14(20)22-2)17(16-15-11)8-10(18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIKHYQVKAZWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148638
Record name 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869895-64-7
Record name 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869895-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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